molecular formula C12H20O4 B14442262 Diethyl 2-(but-3-en-2-yl)-2-methylmalonate CAS No. 78331-64-3

Diethyl 2-(but-3-en-2-yl)-2-methylmalonate

Cat. No.: B14442262
CAS No.: 78331-64-3
M. Wt: 228.28 g/mol
InChI Key: WVGMGSHVUUFGSC-UHFFFAOYSA-N
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Description

Diethyl 2-(but-3-en-2-yl)-2-methylmalonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two ethyl ester groups attached to a malonate core, with a but-3-en-2-yl substituent and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(but-3-en-2-yl)-2-methylmalonate typically involves the alkylation of diethyl malonate with but-3-en-2-yl bromide in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

Diethyl malonate+But-3-en-2-yl bromideNaOEtDiethyl 2-(but-3-en-2-yl)-2-methylmalonate\text{Diethyl malonate} + \text{But-3-en-2-yl bromide} \xrightarrow{\text{NaOEt}} \text{this compound} Diethyl malonate+But-3-en-2-yl bromideNaOEt​Diethyl 2-(but-3-en-2-yl)-2-methylmalonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(but-3-en-2-yl)-2-methylmalonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 2-(but-3-en-2-yl)-2-methylmalonate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of potential drug candidates with various therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-(but-3-en-2-yl)-2-methylmalonate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with two ethyl groups attached to a malonate core.

    Diethyl 2-methylmalonate: Similar structure but lacks the but-3-en-2-yl substituent.

    Diethyl allylmalonate: Contains an allyl group instead of the but-3-en-2-yl group.

Uniqueness

Diethyl 2-(but-3-en-2-yl)-2-methylmalonate is unique due to the presence of the but-3-en-2-yl group, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.

Properties

CAS No.

78331-64-3

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

diethyl 2-but-3-en-2-yl-2-methylpropanedioate

InChI

InChI=1S/C12H20O4/c1-6-9(4)12(5,10(13)15-7-2)11(14)16-8-3/h6,9H,1,7-8H2,2-5H3

InChI Key

WVGMGSHVUUFGSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(C)C=C)C(=O)OCC

Origin of Product

United States

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